

Application Notes: 6-Dehydroprogesterone (Dydrogesterone) in Hormone Therapy Studies

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Compound of Interest

Compound Name: *6-Dehydroprogesterone*

Cat. No.: *B195115*

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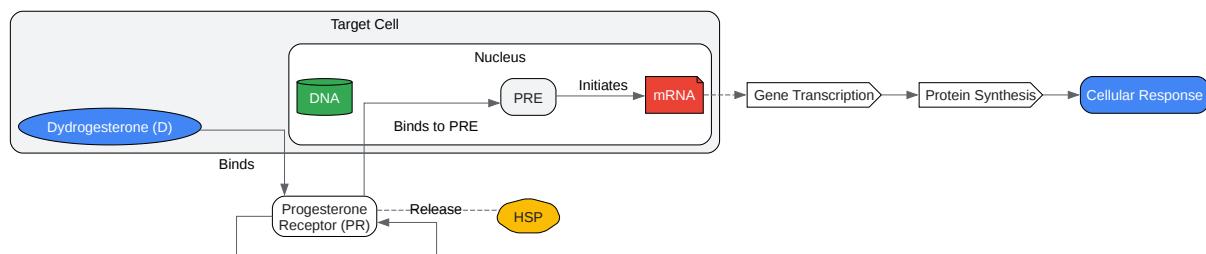
Introduction

6-Dehydro-retroprogesterone, commonly known as Dydrogesterone, is a synthetic, orally active progestogen.^{[1][2]} Structurally, it is a retro-isomer of progesterone, a modification that enhances its oral bioavailability and metabolic stability.^[1] Dydrogesterone is a highly selective agonist for the progesterone receptor (PR) and is notable for its lack of estrogenic, androgenic, and corticoid activities.^{[3][4][5]} Unlike many other progestins, it does not typically inhibit ovulation at therapeutic doses.^{[4][6]} These properties make it a valuable agent in various hormone therapy applications, including the treatment of menstrual disorders, endometriosis, infertility due to luteal insufficiency, and as a progestogenic component of menopausal hormone therapy to protect the endometrium from the effects of unopposed estrogen.^{[1][2][3]}

Mechanism of Action

Dydrogesterone exerts its effects by mimicking the action of natural progesterone.^[7] It binds to and activates progesterone receptors within the cell.^[4] Following oral administration, hydrogesterone is rapidly metabolized to its main active metabolite, 20 α -dihydrohydrogesterone (DHD), which also exhibits high affinity for the progesterone receptor.^{[3][8]} The activated receptor-ligand complex translocates to the nucleus, where it binds to Progesterone Response Elements (PREs) on target genes, modulating their transcription. In the uterus, this action leads to the transformation of a proliferative endometrium (driven by estrogen) into a secretory endometrium, regulating the healthy growth and shedding of the uterine lining.^[4] This process is crucial for treating menstrual irregularities and reducing the

estrogen-induced risk of endometrial hyperplasia in non-hysterectomized women undergoing hormone therapy.[7][8]



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Caption: Simplified signaling pathway of Dydrogesterone.

Data Presentation

Table 1: Pharmacokinetic Properties of Dydrogesterone

This table summarizes the key pharmacokinetic parameters for dydrogesterone and its primary active metabolite, 20 α -dihydrodydrogesterone (DHD).

Parameter	Dydrogesterone (Parent Drug)	20 α - dihydrodhydrogesterone (DHD)	Reference(s)
Bioavailability	28%	-	[3] [5] [8]
Time to Peak (T _{max})	0.5 - 2.5 hours	~1.5 hours	[3] [5] [8]
Plasma Protein Binding	>90%	>90%	[5] [8]
Metabolism	Rapidly metabolized via AKR1C1 and AKR1C3	-	[3]
Elimination Half-life	5 - 7 hours	14 - 17 hours	[3] [5] [8]
Excretion	Primarily via urine as metabolites	-	[3] [5]

Table 2: Receptor Binding Affinity and Potency

Quantitative data on the binding affinity of dydrogesterone is limited in the provided results. It is characterized as a selective progestogen.

Parameter	Value	Notes	Reference(s)
Progesterone Receptor (PR) Affinity	~16% of progesterone	Binds almost exclusively to the PR with low affinity compared to progesterone.	[3]
Oral Potency	10-20x lower equivalent dose than progesterone	Despite lower binding affinity, its in vivo oral potency for endometrial proliferation is significantly higher than oral progesterone.	[3]
Other Hormonal Activity	None	Lacks significant androgenic, estrogenic, or corticoid activity.	[4][6]

Table 3: Dosing in Clinical Studies and Applications

Dosages of dydrogesterone vary depending on the therapeutic indication.

Indication	Typical Daily Dosage	Dosing Schedule	Reference(s)
Dysmenorrhea	10 - 20 mg	Day 5-25 of the menstrual cycle	[5]
Endometriosis	10 - 30 mg	Day 5-25 of the cycle, or continuously	[1][5]
Dysfunctional Uterine Bleeding (Prevention)	10 - 20 mg	Day 11-25 of the cycle	[5]
Luteal Phase Support (IVF)	20 - 40 mg	Varies per protocol	[9]
Menopausal Hormone Therapy	10 mg	Sequentially or continuously with estrogen	[10]

Experimental Protocols

Protocol 1: Competitive Progesterone Receptor Binding Assay

This protocol outlines a method to determine the relative binding affinity (RBA) of **6-dehydroprogesterone** for the progesterone receptor. The principle is based on the competition between unlabeled **6-dehydroprogesterone** and a radiolabeled progestin for binding to the receptor.

Materials:

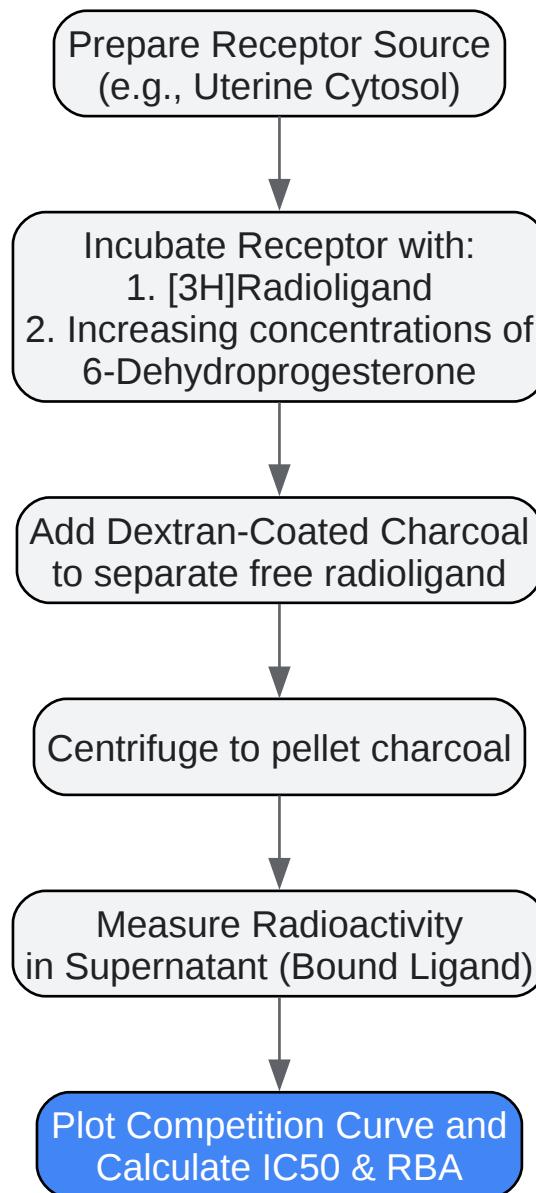
- Test Compound: **6-Dehydroprogesterone** (Dydrogesterone)
- Radioligand: [³H]ORG-2058 or other high-affinity labeled progestin
- Receptor Source: Cytosol extract from progesterone receptor-rich tissue (e.g., rabbit uterus) or cells (e.g., T47D human breast cancer cells).[11][12]
- Assay Buffer (e.g., Tris-EDTA buffer)

- Dextran-coated charcoal suspension
- Scintillation fluid and vials
- Microcentrifuge and scintillation counter

Methodology:

- Receptor Preparation: Prepare a cytosol fraction from the homogenized tissue or cells by ultracentrifugation. Determine the total protein concentration of the cytosol.
- Competitive Binding:
 - In microcentrifuge tubes, add a fixed amount of receptor preparation.
 - Add a fixed, saturating concentration of the radioligand (e.g., [³H]ORG-2058).
 - Add increasing concentrations of unlabeled **6-dehydroprogesterone** (or a reference compound like progesterone) to create a competition curve.
 - Include tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled progesterone).
- Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach equilibrium.
- Separation of Bound/Unbound Ligand: Add cold dextran-coated charcoal suspension to each tube. The charcoal binds the free, unbound radioligand.
- Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the receptor-bound radioligand.
- Quantification: Transfer the supernatant to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC₅₀ value (the concentration of **6-dehydroprogesterone** that inhibits 50% of the specific binding of the radioligand).
- Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Progesterone / IC₅₀ of Test Compound) x 100.[11]



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Caption: Workflow for a competitive receptor binding assay.

Protocol 2: Progesterone Receptor Transactivation Assay

This protocol measures the functional agonist activity of **6-dehydroprogesterone** by quantifying its ability to induce gene expression mediated by the progesterone receptor.

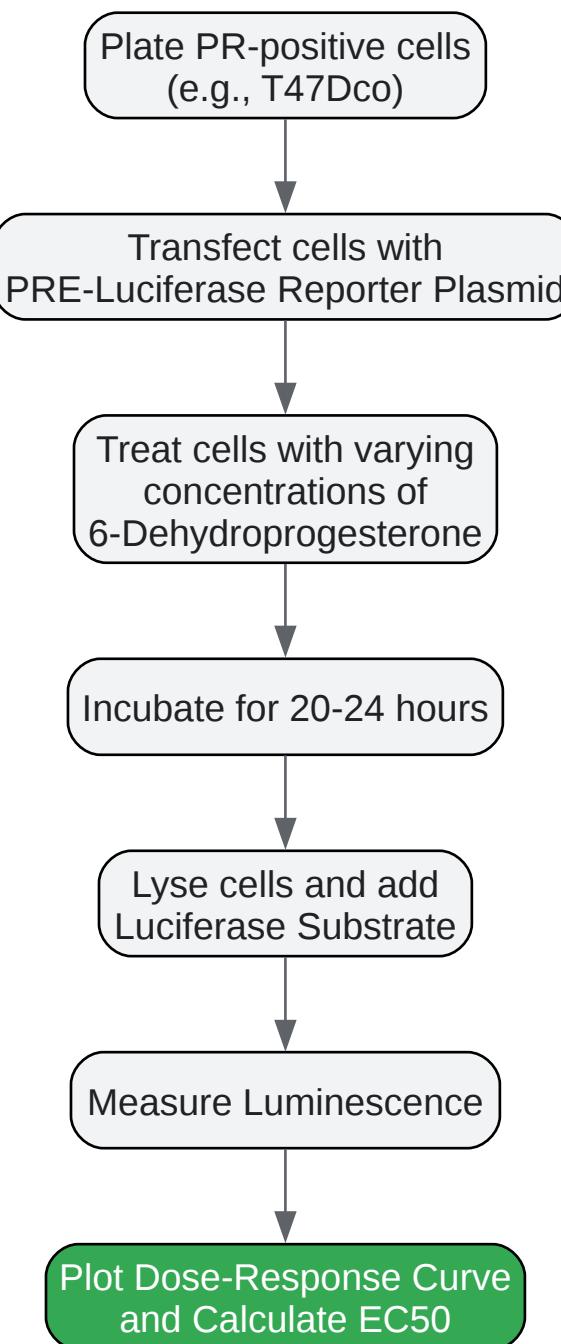
Materials:

- Cell Line: Human cell line expressing progesterone receptor (e.g., T47Dco cells).[11]
- Reporter Plasmid: A plasmid containing a progesterone response element (PRE) driving a reporter gene, such as luciferase (e.g., PRE2-tk-LUC).[11]
- Transfection Reagent (e.g., FuGENE 6).[11]
- Cell culture medium and supplements.
- Test Compound: **6-Dehydroprogesterone** dissolved in a suitable vehicle (e.g., ethanol).
- Luciferase Assay System and a luminometer.

Methodology:

- Cell Culture: Culture T47Dco cells in appropriate medium until they reach a suitable confluence for transfection (e.g., 50-70%).
- Transfection:
 - Plate the cells into multi-well plates (e.g., 6-well plates).[11]
 - Transfect the cells with the PRE2-tk-LUC reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
 - It is advisable to co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
- Hormone Treatment:

- After allowing the cells to recover post-transfection (e.g., 24 hours), replace the medium with a medium containing various concentrations of **6-dehydroprogesterone** (e.g., from 10^{-12} M to 10^{-6} M).
- Include a vehicle control (no compound) and a positive control (e.g., progesterone).
- Incubation: Incubate the cells with the test compound for a defined period (e.g., 20-24 hours) to allow for receptor activation and reporter gene expression.[11]
- Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using the lysis buffer provided with the luciferase assay kit.
- Luminometry:
 - Measure the firefly luciferase activity (from the reporter plasmid) in the cell lysate using a luminometer.
 - If a control plasmid was used, measure its activity (e.g., Renilla luciferase) as well.
- Data Analysis:
 - Normalize the reporter luciferase activity to the control luciferase activity for each sample.
 - Plot the normalized luciferase activity against the logarithm of the **6-dehydroprogesterone** concentration.
 - Determine the EC50 value (the concentration that produces 50% of the maximal response) to quantify the compound's potency as an agonist.



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